molecular formula C9H12N2O2 B3249907 Methyl (3s)-3-amino-3-(pyridin-3-yl)propanoate CAS No. 198959-53-4

Methyl (3s)-3-amino-3-(pyridin-3-yl)propanoate

Cat. No. B3249907
CAS RN: 198959-53-4
M. Wt: 180.2 g/mol
InChI Key: PNXGVJAVPWMYRQ-QMMMGPOBSA-N
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Description

Methyl (3s)-3-amino-3-(pyridin-3-yl)propanoate is a chemical compound that belongs to the class of amino acid derivatives. It is also known as MAP or MAPA and is widely used in scientific research for its unique properties.

Mechanism of Action

The mechanism of action of MAP is not fully understood, but it is believed to act as an agonist for certain receptors in the brain. It has been shown to bind to the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. MAP has also been shown to increase the release of dopamine in the brain, which is responsible for feelings of pleasure and reward.
Biochemical and Physiological Effects:
MAP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. MAP has also been shown to increase the activity of certain enzymes such as tyrosine hydroxylase, which is involved in the synthesis of dopamine. Additionally, MAP has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The use of MAP in lab experiments has several advantages. It is a readily available and cost-effective compound that can be easily synthesized. MAP is also stable under a variety of conditions, making it suitable for use in a wide range of experiments. However, there are also some limitations to the use of MAP in lab experiments. It has been shown to be toxic at high concentrations, which can limit its use in certain experiments. Additionally, the mechanism of action of MAP is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the research on MAP. One area of research is the development of new compounds based on the chemical structure of MAP. These compounds may have improved properties and may be more effective in the treatment of certain diseases. Another area of research is the study of the mechanism of action of MAP. A better understanding of how MAP works may lead to the development of new drugs that target the same receptors. Finally, the use of MAP in combination with other compounds may also be explored to determine if it has synergistic effects.

Scientific Research Applications

MAP has been widely used in scientific research due to its unique chemical structure and properties. It is used as a building block in the synthesis of various compounds such as peptides, pharmaceuticals, and agrochemicals. MAP has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's disease.

properties

IUPAC Name

methyl (3S)-3-amino-3-pyridin-3-ylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)5-8(10)7-3-2-4-11-6-7/h2-4,6,8H,5,10H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXGVJAVPWMYRQ-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CN=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C1=CN=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (3s)-3-amino-3-(pyridin-3-yl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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